RSC-133 is classified under epigenetic modifiers due to its ability to influence gene expression through DNA methylation processes. It is synthesized as a synthetic derivative of growth factor β and is primarily used in research settings to investigate cellular reprogramming and differentiation pathways. The compound's CAS number is 1418131-46-0 .
The synthesis of RSC-133 involves several key steps, although specific detailed methodologies are often proprietary or unpublished. The compound is derived from indole, a common structure in many bioactive compounds.
While precise reaction conditions (e.g., temperature, solvent systems) are not extensively documented in public sources, the synthesis generally requires careful control of reaction parameters to optimize yield and activity .
RSC-133 features a distinctive molecular structure characterized by its indole core. The structural formula can be represented as follows:
Crystallographic data or advanced spectroscopic analyses (e.g., NMR, mass spectrometry) could provide further insights into the precise three-dimensional arrangement of atoms within RSC-133, although such data are not extensively available in current literature .
RSC-133 primarily engages in chemical reactions that involve the inhibition of DNA methyltransferases. Its mechanism of action includes:
These reactions are crucial for promoting cellular reprogramming and enhancing the generation of pluripotent stem cells from somatic cells .
The mechanism by which RSC-133 exerts its effects can be summarized as follows:
RSC-133 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a research tool in epigenetic studies .
RSC-133 has several significant applications in scientific research:
RSC133 is classified chemically as an indolylacrylamido-benzamide derivative with the systematic name (E)-3-(3-(1H-Indol-3-yl)acrylamido)benzamide. Its molecular formula is C₁₈H₁₅N₃O₂, yielding a molecular weight of 305.33 g/mol (anhydrous form). The compound features a light-yellow crystalline appearance and demonstrates solubility in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL, though batch-specific variations may occur due to hygroscopic water content [2] [4] [7].
A conjugated double bond (trans-configuration) essential for spatial orientation and target engagement [4].
Target Binding Mechanism:RSC133 competitively inhibits DNA methyltransferase 1 (DNMT1) by binding at the S-adenosyl methionine (SAM) cofactor site. This prevents methyl-group transfer to cytosine residues, thereby inducing genome-wide hypomethylation. Structural analyses confirm that the indole ring inserts into the hydrophobic subpocket of DNMT1, while the acrylamide linker stabilizes the inhibitor-enzyme complex [4] [7].
Table 1: Physicochemical and Structural Properties of RSC133
Property | Specification |
---|---|
CAS Registry Number | 1418131-46-0 |
Molecular Formula | C₁₈H₁₅N₃O₂ |
Molecular Weight | 305.33 g/mol |
Appearance | Light-yellow crystalline solid |
Solubility | ≥100 mg/mL in DMSO |
Primary Targets | DNMT1 (SAM-binding site), HDACs |
Mechanism | Competitive inhibition of cofactor binding |
The discovery of RSC133 emerged from foundational research into nucleoside-based epigenetic modulators. In the 1960s, cytidine analogs like 5-azacytidine were identified as the first DNMT inhibitors, though their mechanisms remained enigmatic until Jones and Taylor (1980) linked their effects to DNA hypomethylation. These compounds acted as irreversible DNA-incorporating inhibitors but exhibited high cytotoxicity and poor specificity [6].
The early 2000s witnessed a paradigm shift toward non-nucleoside inhibitors to overcome off-target effects. RSC133 was developed through rational drug design focusing on:
Key milestones include:
This evolution positioned RSC133 as a bridge between first-generation cytotoxic demethylating agents and precision epigenetic tools.
RSC133 exerts its primary epigenetic effects through selective, non-covalent inhibition of DNMT1—the major enzyme responsible for maintaining DNA methylation patterns during replication. Unlike nucleoside analogs (e.g., decitabine), which integrate into DNA and trap DNMTs, RSC133 acts as a direct orthosteric competitor of SAM. Biochemical assays reveal:
Table 2: Comparative Analysis of RSC133 and Classical DNMT Inhibitors
Parameter | RSC133 | 5-Azacytidine | Decitabine |
---|---|---|---|
Chemical Class | Non-nucleoside benzamide | Nucleoside analog | Nucleoside analog |
Mechanism | SAM-site competitor | DNA-incorporating trap | DNA-incorporating trap |
DNMT Specificity | DNMT1 > DNMT3A/B | Pan-DNMT | Pan-DNMT |
Secondary Targets | HDACs | None | None |
Reprogramming Role | Somatic cell reprogramming | Limited by cytotoxicity | Limited by cytotoxicity |
In stem cell applications, RSC133 (at 10 µM) reduces DNMT1 activity by >60% within 72 hours, facilitating the expression of pluripotency genes (OCT4, SOX2, NANOG). This contrasts with traditional DNMT inhibitors, which induce DNA damage responses and impair cell viability at equivalent demethylating efficiencies [4] [9]. The compound’s dual inhibition profile enables coordinated epigenetic remodeling: DNMT1 inhibition derepresses gene promoters, while HDAC inhibition augments transcriptional activation through histone hyperacetylation [2] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4